molecular formula C24H17NO5 B12346005 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B12346005
M. Wt: 399.4 g/mol
InChI Key: LNUMNHANKBAGKU-UHFFFAOYSA-N
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Description

N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to a 6,7-dimethyl-2-oxochromene moiety and a furan-2-carboxamide substituent. The benzofuran and chromene rings contribute to its planar aromatic structure, while the furan carboxamide group introduces hydrogen-bonding capacity via the NH group. This compound’s structural complexity makes it a candidate for pharmaceutical and materials science research, particularly in targeting enzymes or receptors influenced by aromatic stacking and hydrogen-bond interactions .

Properties

Molecular Formula

C24H17NO5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

InChI

InChI=1S/C24H17NO5/c1-13-10-16-17(12-21(26)29-20(16)11-14(13)2)23-22(15-6-3-4-7-18(15)30-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27)

InChI Key

LNUMNHANKBAGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthesis of Chromenone Intermediate

The 6,7-dimethyl-2-oxo-2H-chromen-4-yl moiety is synthesized via a modified Pechmann condensation. Resorcinol derivatives react with β-keto esters under acidic conditions to form the chromenone core.

Reaction Conditions

  • Reactants : 4-methylresorcinol (1.2 equiv) and ethyl acetoacetate (1.0 equiv)
  • Catalyst : Concentrated sulfuric acid (0.5 equiv) at 0–5°C.
  • Temperature : 80°C for 6 hours.
  • Yield : 72–78% after recrystallization in ethanol.
Parameter Value Source
Reactants 4-methylresorcinol, ethyl acetoacetate
Catalyst H₂SO₄
Reaction Time 6 hours
Purification Method Ethanol recrystallization

The reaction proceeds via protonation of the carbonyl group, followed by electrophilic attack and cyclization. Substitution at the 6- and 7-positions is achieved by using methyl-substituted resorcinol.

Benzofuran Intermediate Preparation

The 1-benzofuran-3-yl group is synthesized through cyclization of 2-hydroxyacetophenone derivatives.

Key Steps :

  • Bromination : 2-hydroxy-5-methylacetophenone is brominated using N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine at the 3-position.
  • Cyclization : The brominated intermediate undergoes Ullmann-type coupling with copper(I) iodide in DMF at 120°C to form the benzofuran ring.
Parameter Value Source
Brominating Agent N-bromosuccinimide (NBS)
Solvent Carbon tetrachloride (CCl₄)
Cyclization Catalyst CuI
Yield 65%

Furan-2-carboxamide Activation

Furan-2-carboxylic acid is converted to its reactive acyl chloride derivative for coupling:

  • Chlorination : Thionyl chloride (SOCl₂) is used under reflux (70°C, 3 hours) to generate furan-2-carbonyl chloride.
  • Stability : The acyl chloride is stabilized in anhydrous dichloromethane (DCM) to prevent hydrolysis.

Coupling of Intermediates

The final step involves amide bond formation between the benzofuran-chromenone intermediate and furan-2-carbonyl chloride.

Optimized Conditions :

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt.
  • Solvent : Anhydrous DCM at 0°C.
  • Reaction Time : 12 hours under nitrogen atmosphere.
  • Yield : 58–62% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Parameter Value Source
Coupling Agent EDC/HOBt
Solvent Dichloromethane (DCM)
Chromatography Hexane/ethyl acetate (3:1)
Final Product Purity >95% (HPLC)

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine group on the benzofuran-chromenone substrate.

Purification and Characterization

Purification :

  • HPLC Conditions : C18 column, mobile phase = methanol/water (70:30), flow rate = 1.0 mL/min.
  • Retention Time : 8.2 minutes.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, chromenone H), 7.89 (d, J = 8.4 Hz, 1H, benzofuran H), 7.45–7.32 (m, 3H, furan H).
  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (amide C=O).

Alternative Synthetic Routes

A patent-derived method utilizes solid-phase synthesis for improved scalability:

  • Resin : Wang resin functionalized with the chromenone intermediate.
  • Coupling : Furan-2-carboxylic acid is activated using HATU and DIEA in DMF.
  • Cleavage : TFA/DCM (1:99) yields the final compound with 70% purity.

Challenges and Optimization

  • Side Reactions : Competitive oxidation of the furan ring is mitigated by maintaining inert conditions.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, increasing yield to 74%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. It also affects various signaling pathways, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Benzofuran Ring

Example Compounds: (E)-N-(2-(3- or 4-Methoxyphenyl)phenyl)furan-2-carboxamide derivatives (C20H18NO3/C21H20NO4) .

  • Structural Differences : Methoxyphenyl groups replace the chromene moiety in the target compound.
  • Impact: Molecular Weight: ~320–350 g/mol (vs. 415.46 g/mol for the target compound). Spectroscopic Data: NH signals in 1H NMR (δ ~10.0 ppm) and distinct methoxy signals (δ ~3.8 ppm) .

Carboxamide Group Variations

Example Compound: N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide (C24H17NO4S) .

  • Structural Differences : Thiophene replaces the furan ring in the carboxamide group.
  • Impact :
    • Molecular Weight : 415.46 g/mol (vs. 415.46 g/mol for the target compound; identical formula but sulfur increases density).
    • Electronic Properties : Thiophene’s sulfur atom enhances lipophilicity and may alter binding affinity in biological systems.
    • Stability : Thiophene’s larger atomic radius could influence steric interactions in crystal packing .

Chromene Ring Modifications

Example Compound : N-Benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 873081-00-6) .

  • Structural Differences : Benzyl group replaces the benzofuran-furan-carboxamide chain.
  • Solubility: The benzyl group may increase hydrophobicity compared to the polar carboxamide in the target compound.

Additional Heterocyclic Rings

Example Compound: N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (C18H14N2O5S·C3H7NO) .

  • Structural Differences: A thiazolidinone ring replaces the benzofuran moiety.
  • Impact: Hydrogen Bonding: Extensive N—H⋯O and C—H⋯O interactions observed in the crystal structure. Conformation: The thiazolidinone’s envelope-shaped ring introduces steric hindrance, with dihedral angles of 78.5–89.4° between planar groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C24H17NO4 415.46 Benzofuran, chromene, furan NH hydrogen bonding, π-π stacking
(E)-N-(2-(4-Methoxyphenyl)phenyl)furan-2-carboxamide C20H18NO3 320.13 Methoxyphenyl Enhanced solubility, distinct NMR signals
N-[2-(6,7-Dimethyl-2-oxochromen-4-yl)benzofuran-3-yl]thiophene-2-carboxamide C24H17NO4S 415.46 Thiophene Increased lipophilicity
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide C18H14N2O5S·C3H7NO 443.48 Thiazolidinone, DMF solvate Strong hydrogen bonding, crystal packing

Table 2: Spectroscopic Data Highlights

Compound Class 1H NMR Signals (δ, ppm) 13C NMR Signals (δ, ppm) HRMS (Observed) Reference
Methoxyphenyl derivatives NH: ~10.0; OCH3: ~3.8 Aromatic carbons: 110–160 320.1285–350.1412
Thiophene analog NH: ~10.2; Thiophene H: ~7.5 Thiophene C: ~125–140 415.0878 (calc.)
Thiazolidinone-DMF solvate NH: ~10.5; DMF CH3: ~2.9 Carbonyl C: ~165–175 443.48 (observed)

Biological Activity

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with chromenone moieties. The synthetic route generally includes:

  • Formation of Chromenone Derivative : Starting from 6,7-dimethylcoumarin, the chromenone structure is modified to introduce functional groups.
  • Benzofuran Integration : The benzofuran moiety is synthesized through cyclization reactions.
  • Amide Formation : The final step involves forming the amide bond with furan-2-carboxylic acid.

This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, related coumarin derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Coumarin Derivative AHeLa5.0
Coumarin Derivative BMCF710.0
Coumarin Derivative CHepG28.5

These results indicate a promising potential for this compound in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies suggest that it effectively scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing various diseases linked to oxidative damage.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism.
  • Regulation of Cell Cycle : It can induce cell cycle arrest at specific phases, thereby preventing tumor growth.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a coumarin derivative showed a significant reduction in tumor size in patients with advanced breast cancer after treatment with a regimen including similar compounds.
  • Case Study 2 : In vitro studies indicated that treatment with this compound led to increased apoptosis in leukemia cells compared to control groups.

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